molecular formula C6H6Cl2 B1221246 5,6-Dichloro-1,3-cyclohexadiene CAS No. 67535-56-2

5,6-Dichloro-1,3-cyclohexadiene

Cat. No.: B1221246
CAS No.: 67535-56-2
M. Wt: 149.01 g/mol
InChI Key: JUIXSAKXHQVSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-1,3-cyclohexadiene is an organochlorine compound and a cyclohexadiene.

Scientific Research Applications

Synthetic Organic Chemistry

5,6-Dichloro-1,3-cyclohexadiene serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in several important reactions:

  • Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, enabling the formation of complex cyclic structures. Such reactions are crucial for synthesizing various natural products and pharmaceuticals .
  • Electrophilic Aromatic Substitution : The presence of chlorine substituents enhances the electrophilicity of the cyclohexadiene ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthesizing substituted aromatic compounds .
  • Radical Reactions : this compound can undergo radical reactions due to its unsaturation and halogen substituents. These reactions are useful for generating new carbon-carbon bonds and functional groups .

Medicinal Chemistry

Research has indicated that this compound exhibits bioactive properties that could be harnessed for medicinal applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, its derivatives demonstrated selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in vitro . The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells.
  • Antioxidant Properties : The compound has been assessed for its free radical scavenging ability. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that certain concentrations of this compound exhibited significant antioxidant activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Environmental Applications

The environmental impact and degradation pathways of this compound have also been a subject of study:

  • Pesticide Formulation : Due to its chlorinated structure, this compound has potential applications in developing pesticides. Its efficacy against certain pests can be enhanced through appropriate formulation strategies .
  • Environmental Monitoring : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples. Its presence can indicate contamination levels and help assess ecological risks associated with chlorinated hydrocarbons .

Case Studies

Study TitleApplicationFindings
Cytotoxicity Study on MCF-7 Cells Medicinal ChemistryDemonstrated selective inhibition with an IC50 value below 100 µg/mL .
Diels-Alder Reaction Utilization Synthetic Organic ChemistrySuccessfully used as a diene to synthesize complex cyclic compounds .
Antioxidant Activity Assessment Medicinal ChemistryExhibited significant free radical scavenging activity comparable to standard antioxidants .
Environmental Detection Methods Environmental ScienceEffective detection methods developed for monitoring levels in water samples .

Properties

CAS No.

67535-56-2

Molecular Formula

C6H6Cl2

Molecular Weight

149.01 g/mol

IUPAC Name

5,6-dichlorocyclohexa-1,3-diene

InChI

InChI=1S/C6H6Cl2/c7-5-3-1-2-4-6(5)8/h1-6H

InChI Key

JUIXSAKXHQVSIM-UHFFFAOYSA-N

SMILES

C1=CC(C(C=C1)Cl)Cl

Canonical SMILES

C1=CC(C(C=C1)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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